molecular formula C60H108N6O6 B14297448 N,N',N'',N''',N'''',N'''''-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide CAS No. 113841-05-7

N,N',N'',N''',N'''',N'''''-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide

Cat. No.: B14297448
CAS No.: 113841-05-7
M. Wt: 1009.5 g/mol
InChI Key: BCKBIKFNWHXALH-UHFFFAOYSA-N
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Description

N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with six amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide typically involves the reaction of benzene-1,2,3,4,5,6-hexacarboxylic acid with hexylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in therapeutic agents.

    Industry: Utilized in the production of advanced materials such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, affecting their function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanoic acid
  • N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanamine

Uniqueness

N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide is unique due to its multiple amide groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

113841-05-7

Molecular Formula

C60H108N6O6

Molecular Weight

1009.5 g/mol

IUPAC Name

N-[2,3,4,5,6-pentakis(nonanoylamino)phenyl]nonanamide

InChI

InChI=1S/C60H108N6O6/c1-7-13-19-25-31-37-43-49(67)61-55-56(62-50(68)44-38-32-26-20-14-8-2)58(64-52(70)46-40-34-28-22-16-10-4)60(66-54(72)48-42-36-30-24-18-12-6)59(65-53(71)47-41-35-29-23-17-11-5)57(55)63-51(69)45-39-33-27-21-15-9-3/h7-48H2,1-6H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,65,71)(H,66,72)

InChI Key

BCKBIKFNWHXALH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NC1=C(C(=C(C(=C1NC(=O)CCCCCCCC)NC(=O)CCCCCCCC)NC(=O)CCCCCCCC)NC(=O)CCCCCCCC)NC(=O)CCCCCCCC

Origin of Product

United States

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